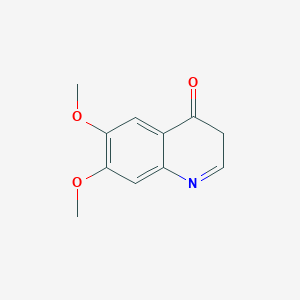
6,7-dimethoxyquinolin-4(3H)-one
Cat. No. B1358679
Key on ui cas rn:
304904-61-8
M. Wt: 205.21 g/mol
InChI Key: GOPZXZSDYBVSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07166722B2
Procedure details


Tetrahydrofuran (THF) (5.3 L) and sodium methoxide (313 g) were added to 2-amino-4,5-dimethoxyacetophenone (337 g), and the mixture was stirred at 20° C. for 30 min. Ethyl formate (858 g) was added to the reaction solution at 0° C., and the mixture was stirred at 20° C. for one hr. Water (480 mL) was added thereto at 0° C., and the mixture was neutralized with 1 N hydrochloric acid. The resultant precipitate was collected by filtration, and the filtered product was slurried in water (2 L) for washing. The slurry was filtered, and the filtered product was then dried under the reduced pressure to give 6,7-dimethoxy-4-quinolone (352 g, yield 81.50%).



Name
sodium methoxide
Quantity
313 g
Type
reactant
Reaction Step Four



Yield
81.5%
Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]([C:7]1[C:12]([NH2:13])=[CH:11][C:10]([O:14][CH3:15])=[C:9]([O:16][CH3:17])[CH:8]=1)=[O:6].[CH:18](OCC)=O.Cl>O.O1CCCC1>[CH3:17][O:16][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:14][CH3:15])[N:13]=[CH:18][CH2:4][C:5]2=[O:6] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
858 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
480 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
sodium methoxide
|
|
Quantity
|
313 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
337 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC(=C(C=C1N)OC)OC
|
|
Name
|
|
|
Quantity
|
5.3 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 20° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 20° C. for one hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
for washing
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtered product was then dried under the reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(CC=NC2=CC1OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 352 g | |
| YIELD: PERCENTYIELD | 81.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
